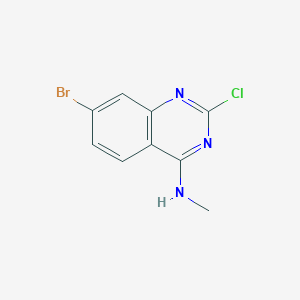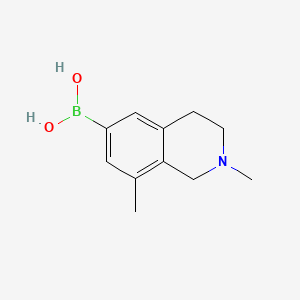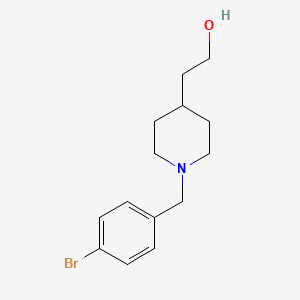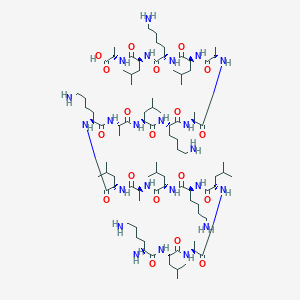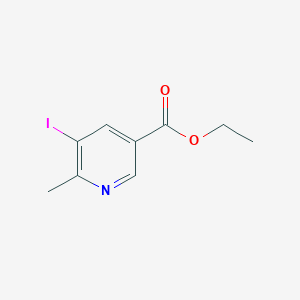![molecular formula C11H12BrN3O2 B13923936 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropylamino group at the 4th position, and a carboxylic acid group at the 3rd position of the pyrrolo[1,2-b]pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Pyrrolo[1,2-b]pyridazine Core: : The pyrrolo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative. This step often requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
-
Isopropylamino Substitution: : The isopropylamino group can be introduced through a nucleophilic substitution reaction using isopropylamine as the nucleophile. This step may require the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon.
-
Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carbon dioxide-containing reagent, such as diethyl carbonate, in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.
-
Substitution: : The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and can be used in the development of new synthetic methodologies.
-
Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites and mechanisms of action of various biological targets.
-
Medicine: : The compound is being explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs. It has shown promise in preliminary studies for its anti-inflammatory, anticancer, and antimicrobial properties.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. The isopropylamino group and the carboxylic acid group play crucial roles in the binding interactions, contributing to the compound’s specificity and potency .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic acid: This compound has a chlorine atom instead of an isopropylamino group, which may result in different chemical reactivity and biological activity.
6-Bromo-4-hydroxypyrrolo[1,2-b]pyridazine-3-carbonitrile: This compound has a hydroxyl group and a carbonitrile group, which may affect its solubility and interaction with biological targets.
3,6-Dichloro-4-methylpyridazine: This compound has two chlorine atoms and a methyl group, which may influence its chemical stability and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H12BrN3O2 |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
6-bromo-4-(propan-2-ylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrN3O2/c1-6(2)14-10-8(11(16)17)4-13-15-5-7(12)3-9(10)15/h3-6,14H,1-2H3,(H,16,17) |
InChI-Schlüssel |
GOOYQYFQZQCXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=NN2C1=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


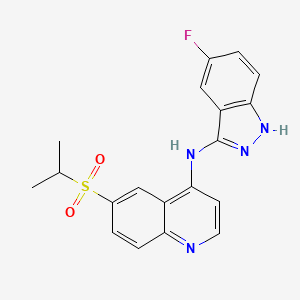

![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
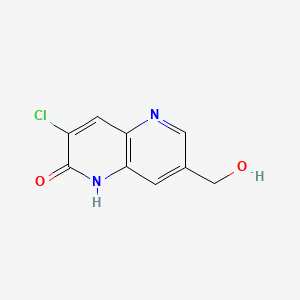
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
